molecular formula C21H16O B15168459 Phenol, 4-(1,3-diphenyl-2-propynyl)- CAS No. 591245-74-8

Phenol, 4-(1,3-diphenyl-2-propynyl)-

Cat. No.: B15168459
CAS No.: 591245-74-8
M. Wt: 284.3 g/mol
InChI Key: VOZDIMGQMBOJKV-UHFFFAOYSA-N
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Description

Phenol, 4-(1,3-diphenyl-2-propynyl)- is a chemical compound with the molecular formula C21H16O It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a 1,3-diphenyl-2-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,3-diphenyl-2-propynyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 1,3-diphenyl-2-propynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of Phenol, 4-(1,3-diphenyl-2-propynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,3-diphenyl-2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 4-(1,3-diphenyl-2-propynyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(1,3-diphenyl-2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the 1,3-diphenyl-2-propynyl group can interact with hydrophobic pockets, leading to modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a simpler structure.

    Bisphenol A: A related compound with two phenol groups connected by a propane bridge.

    4-tert-Butylphenol: A phenol derivative with a tert-butyl group in the para position.

Uniqueness

Phenol, 4-(1,3-diphenyl-2-propynyl)- is unique due to the presence of the 1,3-diphenyl-2-propynyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

591245-74-8

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

4-(1,3-diphenylprop-2-ynyl)phenol

InChI

InChI=1S/C21H16O/c22-20-14-12-19(13-15-20)21(18-9-5-2-6-10-18)16-11-17-7-3-1-4-8-17/h1-10,12-15,21-22H

InChI Key

VOZDIMGQMBOJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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